molecular formula C21H16ClN3O3 B11290130 5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No.: B11290130
M. Wt: 393.8 g/mol
InChI Key: BTWZNYSTSXLSQS-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The oxazolo[4,5-b]pyridine moiety is then attached through a series of condensation reactions.

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield a variety of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: This compound has a similar structure but with a methyl group instead of a benzyl group.

    2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxyacetamide: Another structurally related compound with different substituents.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide lies in its specific combination of substituents and the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16ClN3O3/c1-27-17-9-8-15(22)11-16(17)20(26)24-12-13-4-6-14(7-5-13)21-25-19-18(28-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26)

InChI Key

BTWZNYSTSXLSQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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